![molecular formula C20H16N2O3 B2751173 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 308294-72-6](/img/structure/B2751173.png)

3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

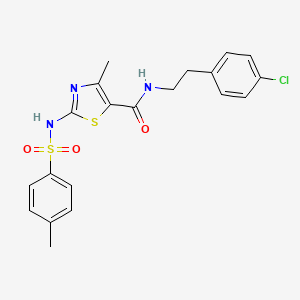

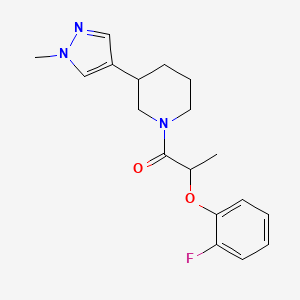

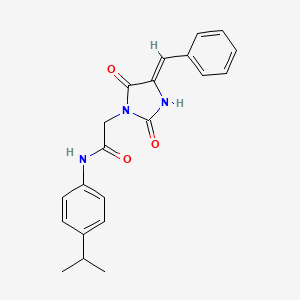

- 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole is a heterocyclic compound with a furan ring and a phenyl group. It contains a nitro group and an ethyl chain attached to the furan ring. The molecular formula is C20H16N2O3 .

- It is synthesized from furfural, a five-membered heterocyclic aromatic compound derived from biomass materials like sugar cane bagasse or maize cob.

Synthesis Analysis

- Furfural undergoes hydrogenation to produce furfuryl alcohol, which is then further converted to 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole .

- One-pot systems have been explored to directly produce furfuryl alcohol from xylose using solid acid catalysts.

Molecular Structure Analysis

- The compound has a furan ring, a phenyl group, and a nitroethyl side chain.

- The molecular weight is 332.36 g/mol .

Chemical Reactions Analysis

- It can undergo Diels–Alder additions to electrophilic alkenes and alkynes.

- Hydroxymethylation leads to 1,5-bis(hydroxymethyl)furan.

- Hydrolysis results in levulinic acid.

Physical And Chemical Properties Analysis

- Furfuryl alcohol is a colorless liquid with a faint odor of burning.

- It is miscible with organic solvents but unstable in water.

- Boiling point: 170°C .

Applications De Recherche Scientifique

Photophysical Properties and Sensor Applications

Furans, a class of compounds including variants like 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole, exhibit a range of activities and properties. Improved synthetic access to furans has led to the development of compounds with significant photophysical properties. For instance, certain compounds have been identified as potential "naked-eye sensors" for metal ion detection, particularly aluminum ions. This application leverages the color change properties of these compounds in the presence of specific ions (Kumar et al., 2015).

Synthetic Applications in Heterocyclic Chemistry

The compound and its derivatives have been utilized in the synthesis of various nitrogen-containing heterocycles. This includes the transformation of 2-nitroaryldifurylmethanes into indole, cinnoline, and benzothiazine derivatives, showcasing the versatility of these compounds in organic synthesis and heterocyclic chemistry (Butin et al., 1997).

Application in Organic Electrooxidation

Indole derivatives, such as 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole, have shown promise as organic anode catalysts for glucose electrooxidation. This application is particularly relevant in the development of metal-free catalysts for fuel cells, indicating a potential role in sustainable energy technologies (Hamad et al., 2021).

Application in Organic Light Emitting Diodes (OLEDs)

The compound's derivatives have been utilized in the design of bipolar host materials for phosphorescent organic light-emitting diodes (PHOLEDs). These applications demonstrate the compound's role in the development of efficient and stable materials for advanced electronic and photonic devices (Chen et al., 2017).

Safety And Hazards

- Furfuryl alcohol may cause skin, eye, and respiratory irritation.

- Proper protective measures should be taken when handling it.

Orientations Futures

- Researchers can explore its potential as a green chemical and investigate additional pharmacological activities.

Please note that this analysis is based on available information, and further research may reveal additional insights. 🌟

Propriétés

IUPAC Name |

3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c23-22(24)13-16(18-11-6-12-25-18)19-15-9-4-5-10-17(15)21-20(19)14-7-2-1-3-8-14/h1-12,16,21H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOZXDJCTOEOFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)

![2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2751099.png)

![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)

![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)